molecular formula C10H16O4 B195787 1,1-Cyclohexanediacetic acid CAS No. 4355-11-7

1,1-Cyclohexanediacetic acid

Cat. No.: B195787
CAS No.: 4355-11-7
M. Wt: 200.23 g/mol
InChI Key: YQPCHPBGAALCRT-UHFFFAOYSA-N
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Scientific Research Applications

1,1-Cyclohexanediacetic acid has several applications in scientific research:

Safety and Hazards

1,1-Cyclohexanediacetic acid is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used .

Biochemical Analysis

Biochemical Properties

1,1-Cyclohexanediacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the metabolism of fatty acids and carbohydrates. The nature of these interactions often involves the formation of enzyme-substrate complexes, where this compound acts as a substrate or inhibitor, thereby influencing the enzyme’s activity .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in lipid metabolism, leading to changes in the levels of various metabolites within the cell . Additionally, it can impact cell signaling pathways related to energy homeostasis and stress responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, this compound may inhibit enzymes involved in the synthesis of fatty acids, thereby reducing the production of these molecules . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At very high doses, this compound can exhibit toxic or adverse effects, including disruptions in normal cellular processes and potential toxicity to specific organs .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid and carbohydrate metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the flux of metabolites through these pathways . Additionally, this compound can affect the levels of key metabolites, thereby altering the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . For example, this compound may be transported into mitochondria, where it can influence mitochondrial metabolism and energy production .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . For instance, the presence of specific targeting sequences can direct this compound to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects .

Preparation Methods

The preparation of 1,1-Cyclohexanediacetic acid involves several synthetic routes. One common method includes the hydrolysis of 1,1-cyclohexyl dicyanoamide followed by a decarboxylation reaction. The steps are as follows :

    Hydrolysis: 1,1-cyclohexyl dicyanoamide is subjected to hydrolysis to form a paste.

    Decarboxylation: The paste is added to a sulfuric acid solution to carry out a decarboxylation reaction, resulting in a crude product.

    Refinement: The crude product is then refined to obtain the final this compound.

Another method involves the reaction of 1,5-dicarbonitrile-2,4-dioxo-3-azaspiro[5,5]undecane with sulfuric acid in two steps. The first step occurs at a temperature lower than 100°C, and the second step occurs at a temperature between 160 to 190°C .

Chemical Reactions Analysis

1,1-Cyclohexanediacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include sulfuric acid for decarboxylation, and various oxidizing or reducing agents depending on the desired product .

Properties

IUPAC Name

2-[1-(carboxymethyl)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPCHPBGAALCRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90918347
Record name 2,2'-(Cyclohexane-1,1-diyl)diacetic acid
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4355-11-7, 9355-11-7
Record name 1,1-Cyclohexanediacetic acid
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Record name Cyclohexanediacetic acid
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Record name 1,1-Cyclohexanediacetic acid
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Record name 1,1-Cyclohexanediacetic acid
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Record name 1,1-Cyclohexanediacetic acid
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Record name 2,2'-(Cyclohexane-1,1-diyl)diacetic acid
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Record name Cyclohexanediacetic acid
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Record name CYCLOHEXANEDIACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1,1-Cyclohexanediacetic acid (H2chda) readily coordinates with various transition metals, including cobalt, nickel, copper, and silver. It typically acts as a bridging ligand, coordinating through its two carboxylate groups. This bridging ability leads to the formation of diverse coordination polymers with fascinating structural architectures, ranging from one-dimensional chains to three-dimensional frameworks. [, , , , , ]

A: The structural arrangement of this compound within metal complexes significantly influences their magnetic behavior. For instance, in cobalt(II) complexes, anti-syn carboxylate bridging can lead to either ferromagnetic or antiferromagnetic coupling between metal centers, depending on the coordination geometry around the cobalt ions. The presence of the cyclohexane ring can also induce spin-canted structures, leading to long-range magnetic ordering. []

A: this compound monoamide, a derivative of this compound, serves as a key starting material in the synthesis of gabapentin lactam. Gabapentin lactam is a crucial precursor to gabapentin, a medication used to treat seizures and nerve pain. The synthesis involves a Hofmann reaction using various chlorinating agents. []

A: Yes, the use of this compound in conjunction with bridging ligands like 1,3-bis(4-pyridyl)propane (bpp) can generate coordination polymers with one-dimensional pores. The size and shape of these pores can be modulated by the length of the carboxylate ligand used alongside H2chda, offering potential applications in areas like gas storage or separation. []

A: While not extensively studied, one research paper explored the ability of this compound to potentially chelate strontium. This finding suggests a possible application in removing radioactive strontium from contaminated environments, although further research is needed to fully assess its efficacy and safety in such applications. []

ANone: The molecular formula of this compound is C10H16O4. It has a molecular weight of 196.24 g/mol.

A: Yes, several crystal structures have been reported for compounds containing this compound. These structures provide valuable insights into the coordination modes of the ligand and the resulting structural diversity of its metal complexes. Single-crystal X-ray diffraction studies have been instrumental in characterizing these structures. [, , , , , ]

A: Researchers are investigating various dicarboxylate ligands with structural similarities to this compound. One example is 3,3′-tetramethyleneglutarate (H2tmg). This flexible alicyclic carboxylate ligand has shown promise in forming coordination polymers with lead, showcasing similar coordination tendencies to H2chda. []

ANone: Several analytical methods are used to characterize this compound and its derivatives. These include:

  • Elemental Analysis: Determines the percentage composition of elements present in the compound. []
  • Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. []
  • Thermogravimetric Analysis (TGA): Measures the weight loss of a sample as a function of temperature, providing information about thermal stability and decomposition patterns. [, ]
  • Single-Crystal X-ray Diffraction: Provides detailed structural information about crystalline solids, including bond lengths, bond angles, and crystal packing. [, , , , , ]

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